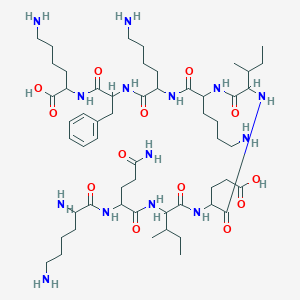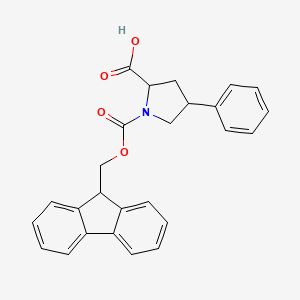
H-DL-Lys-DL-Gln-DL-xiIle-DL-Glu-DL-xiIle-DL-Lys-DL-Lys-DL-Phe-DL-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the PubChem CID 91691126, also known as Gap19, is a selective connexin 43 (Cx43) hemichannel blocker. It has no effect on gap junction coupling or Panx-1 channels. This compound is significant in the field of biomedical research due to its ability to modulate cellular communication, particularly in cardiomyocytes and astrocytes .
Vorbereitungsmethoden
The synthesis of Gap19 involves the use of specific amino acids and peptide synthesis techniques. The compound is typically prepared through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Analyse Chemischer Reaktionen
Gap19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Wissenschaftliche Forschungsanwendungen
Gap19 has several scientific research applications:
Chemistry: It is used to study the properties and functions of connexin hemichannels.
Biology: It is used to investigate cellular communication and signal transduction pathways.
Medicine: It has potential therapeutic applications in treating conditions related to abnormal cellular communication, such as cardiac arrhythmias and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Gap19 exerts its effects by selectively inhibiting connexin 43 hemichannels. This inhibition reduces mitochondrial potassium influx in cardiomyocytes and attenuates glutamate-triggered ATP release in primary astrocytes. The molecular targets of Gap19 include connexin 43 hemichannels, which play a crucial role in cellular communication and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Gap19 is unique compared to other connexin hemichannel blockers due to its selectivity for connexin 43. Similar compounds include:
Carbenoxolone: A non-selective connexin hemichannel blocker.
Laquinimod: A selective connexin 43 hemichannel blocker with different molecular targets.
Tonabersat: Another selective connexin 43 hemichannel blocker with distinct pharmacological properties .
Gap19 stands out due to its high selectivity and specific applications in biomedical research.
Eigenschaften
Molekularformel |
C55H96N14O13 |
|---|---|
Molekulargewicht |
1161.4 g/mol |
IUPAC-Name |
6-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-(2,6-diaminohexanoylamino)-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H96N14O13/c1-5-33(3)45(69-51(77)40(25-27-44(71)72)65-54(80)46(34(4)6-2)68-50(76)39(24-26-43(61)70)62-47(73)36(60)20-10-14-28-56)53(79)64-38(22-12-16-30-58)48(74)63-37(21-11-15-29-57)49(75)67-42(32-35-18-8-7-9-19-35)52(78)66-41(55(81)82)23-13-17-31-59/h7-9,18-19,33-34,36-42,45-46H,5-6,10-17,20-32,56-60H2,1-4H3,(H2,61,70)(H,62,73)(H,63,74)(H,64,79)(H,65,80)(H,66,78)(H,67,75)(H,68,76)(H,69,77)(H,71,72)(H,81,82) |
InChI-Schlüssel |
IEAKEKFIXUZWEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)


![tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B13388355.png)


![3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)
![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)

![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B13388403.png)

![N-[3-methoxy-1-[[3-methoxy-1-[[1-(2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13388416.png)
![3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B13388422.png)
